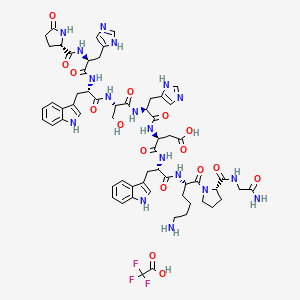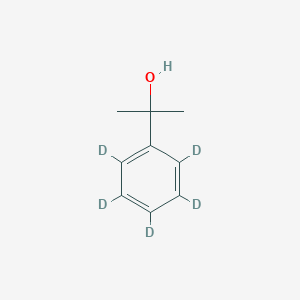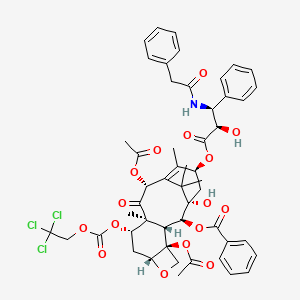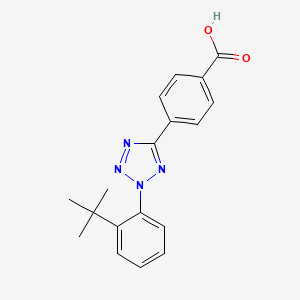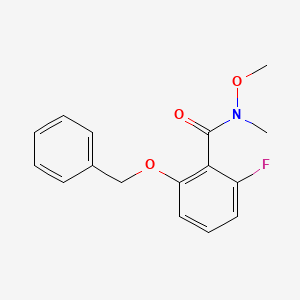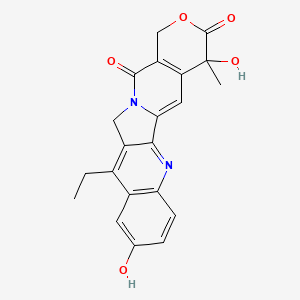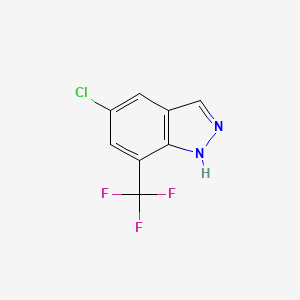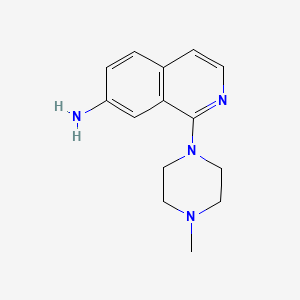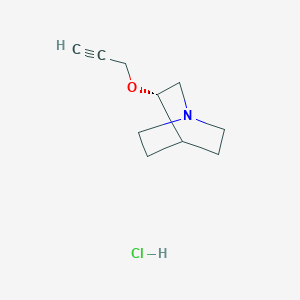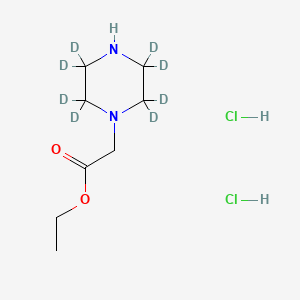
Lithium-6Li deuteroxide deuterate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium-6Li deuteroxide deuterate is a compound with the chemical formula 6LiOD · D2O. It is composed of lithium-6, deuterium, and oxygen. This compound is notable for its high isotopic purity, with 95% of the lithium being lithium-6 and 98% of the deuterium being deuterium-2 . It is used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium-6Li deuteroxide deuterate can be synthesized through the reaction of lithium-6 hydroxide with deuterium oxide (heavy water). The reaction typically occurs under controlled conditions to ensure high isotopic purity. The general reaction is as follows: [ \text{6LiOH} + \text{D}_2\text{O} \rightarrow \text{6LiOD} \cdot \text{D}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves the use of high-purity lithium-6 and deuterium oxide. The process requires precise control of reaction conditions, including temperature and pressure, to achieve the desired isotopic purity. The compound is then purified and packaged for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium-6Li deuteroxide deuterate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium-6 carbonate and deuterium oxide.
Reduction: It can be reduced to form lithium-6 hydride and deuterium gas.
Substitution: The deuterium atoms can be substituted with hydrogen atoms in certain reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or air under controlled conditions.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Hydrogen gas or other hydrogen-containing compounds.
Major Products Formed:
Oxidation: Lithium-6 carbonate (6Li2CO3) and deuterium oxide (D2O).
Reduction: Lithium-6 hydride (6LiH) and deuterium gas (D2).
Substitution: Lithium hydroxide (LiOH) and hydrogen gas (H2).
Applications De Recherche Scientifique
Lithium-6Li deuteroxide deuterate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a source of deuterium in isotopic labeling studies.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways and study enzyme mechanisms.
Medicine: Investigated for its potential use in medical imaging and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of deuterated compounds and materials for nuclear fusion research.
Mécanisme D'action
The mechanism of action of lithium-6Li deuteroxide deuterate involves its interaction with various molecular targets and pathways. In biological systems, lithium-6 can inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3 (GSK-3), leading to various physiological effects. Deuterium, on the other hand, can replace hydrogen in biological molecules, affecting their stability and reactivity .
Comparaison Avec Des Composés Similaires
Lithium deuteroxide (LiOD): Similar in composition but lacks the isotopic purity of lithium-6Li deuteroxide deuterate.
Lithium-6 hydroxide (6LiOH): Contains lithium-6 but does not include deuterium.
Deuterium oxide (D2O): Contains deuterium but lacks lithium.
Uniqueness: this compound is unique due to its high isotopic purity and the combination of lithium-6 and deuterium. This makes it particularly valuable in applications requiring precise isotopic labeling and in nuclear fusion research .
Propriétés
Formule moléculaire |
HLi |
|---|---|
Poids moléculaire |
8.02922467 g/mol |
Nom IUPAC |
deuteride;lithium-6(1+) |
InChI |
InChI=1S/Li.H/q+1;-1/i1-1;1+1 |
Clé InChI |
SRTHRWZAMDZJOS-BBGAZUBOSA-N |
SMILES isomérique |
[2H-].[6Li+] |
SMILES canonique |
[H-].[Li+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


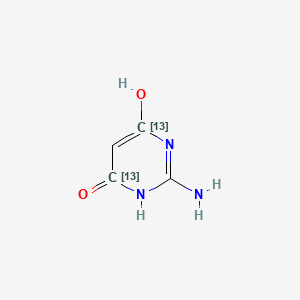
![Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13840573.png)
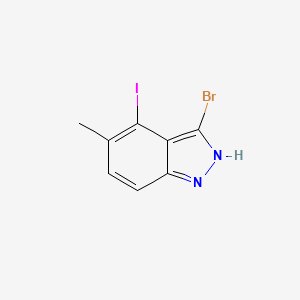
![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)
